

Application Notes and Protocols for Lisdexamfetamine in Preclinical Research

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Compound of Interest

Compound Name: *Lomardexamfetamine*

Cat. No.: *B608625*

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A Note on "Lombardexamfetamine": Initial searches for "lombardexamfetamine" did not yield any relevant scientific data. It is highly probable that this is a typographical error for lisdexamfetamine, a well-researched prodrug of d-amphetamine used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder. The following application notes and protocols are based on the existing literature for lisdexamfetamine.

Application Notes

Lisdexamfetamine dimesylate (LDX) is a therapeutically inactive molecule that is converted to its active form, d-amphetamine, and the naturally occurring amino acid L-lysine, through enzymatic hydrolysis by red blood cells. This controlled conversion results in a prolonged and consistent release of d-amphetamine, which is responsible for its therapeutic effects. In preclinical animal studies, lisdexamfetamine is used to model the effects of stimulants on behavior, neurochemistry, and toxicity.

The primary mechanism of action of d-amphetamine involves increasing the levels of dopamine and norepinephrine in the synaptic cleft. It achieves this by inhibiting the reuptake of these neurotransmitters through the dopamine transporter (DAT) and norepinephrine transporter (NET), as well as promoting their release from presynaptic vesicles.

When designing animal studies with lisdexamfetamine, it is crucial to consider the following:

- **Animal Model:** The choice of animal model is dependent on the research question. Common models include normal, healthy rodents for pharmacokinetic and behavioral screening, as

well as specific disease models like the Spontaneously Hypertensive Rat (SHR) for ADHD research.

- **Route of Administration:** Oral administration (p.o.) is the most common and clinically relevant route for lisdexamfetamine. However, intraperitoneal (i.p.) injections can also be used. It is important to note that the pharmacokinetic profile will differ between these routes.
- **Dosage:** Dosages in animal studies are typically higher than human therapeutic doses and should be determined based on the specific research aims, whether they are behavioral, pharmacokinetic, or toxicological. The provided tables offer a summary of dosages used in various studies.
- **Pharmacokinetics:** Due to its prodrug nature, the onset of action for lisdexamfetamine is delayed compared to direct administration of d-amphetamine. Peak plasma concentrations of d-amphetamine following lisdexamfetamine administration are also generally lower and occur later.
- **Behavioral Assessments:** A wide range of behavioral tests can be employed to assess the effects of lisdexamfetamine, including locomotor activity, conditioned place preference (to assess rewarding properties), and models of impulsivity and attention.

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Rats

This protocol is designed to evaluate the stimulant effects of lisdexamfetamine on locomotor activity in rats.

Materials:

- Lisdexamfetamine dimesylate
- Vehicle (e.g., sterile water or saline)
- Male Sprague-Dawley rats
- Oral gavage needles (for p.o. administration)

- Syringes
- Open field activity chambers equipped with infrared beams

Procedure:

- Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. Handle the animals daily to reduce stress.
- Drug Preparation: Dissolve lisdexamfetamine dimesylate in the vehicle to the desired concentrations. Doses are often calculated based on the d-amphetamine base equivalent.
- Administration: Administer lisdexamfetamine or vehicle orally (p.o.) via gavage.
- Behavioral Testing: Immediately after administration, place the rats individually into the open field activity chambers. Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 180 minutes.[\[1\]](#)
- Data Analysis: Analyze the locomotor activity data in time bins (e.g., 15-minute intervals) to observe the time course of the drug's effect. Compare the activity of the lisdexamfetamine-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Dosage Data for Locomotor Activity in Rats:

Dose (mg/kg, p.o.)	Animal Model	Observed Effect
0.2 - 1.5	Sprague-Dawley Rat	Increased locomotor activity.
4.5 - 13.5	Sprague-Dawley Rat	Increased locomotor activity from 60-90 minutes post-administration. [1]
1.5	Rat (freely-moving)	Produced less locomotor activation than an equivalent dose of d-amphetamine. [2]
≥ 60	Rat (toxicity study)	Increased motor activity. [3]

Protocol 2: Conditioned Place Preference (CPP) in Mice

This protocol is used to assess the rewarding or aversive properties of lisdexamfetamine in mice.

Materials:

- Lisdexamfetamine dimesylate
- Vehicle (e.g., sterile water or saline)
- Male ICR mice
- Conditioned place preference apparatus (a box with two distinct compartments)
- Oral gavage needles (for p.o. administration)
- Syringes

Procedure:

- Apparatus Habituation (Pre-test): On day 1, place each mouse in the CPP apparatus with free access to both compartments for 15 minutes and record the time spent in each compartment to establish baseline preference.
- Conditioning Phase: This phase typically lasts for 8 days. On alternating days, administer lisdexamfetamine (p.o.) and confine the mouse to one compartment for 60 minutes. On the other days, administer the vehicle and confine the mouse to the opposite compartment for 60 minutes. The drug-paired compartment should be counterbalanced across animals.
- Test Phase: On day 10, place the mouse in the CPP apparatus with free access to both compartments for 15 minutes, without any drug administration. Record the time spent in each compartment.
- Data Analysis: An increase in the time spent in the drug-paired compartment during the test phase compared to the pre-test phase indicates a rewarding effect. A decrease suggests an aversive effect.

Dosage Data for Conditioned Place Preference in Mice:

Dose (mg/kg, p.o.)	Animal Model	Observed Effect
1, 2.5, 5, 10	ICR Mouse	Increased conditioned place preference. [4]

Protocol 3: Acute and Repeat-Dose Toxicity Studies in Rats

This protocol outlines procedures for assessing the toxicological profile of orally administered lisdexamfetamine in rats.

Materials:

- Lisdexamfetamine dimesylate
- Vehicle (e.g., sterile water or saline)
- Male and female Sprague-Dawley rats
- Oral gavage needles
- Syringes
- Equipment for blood collection and clinical chemistry analysis
- Equipment for necropsy and histopathological examination

Procedure:

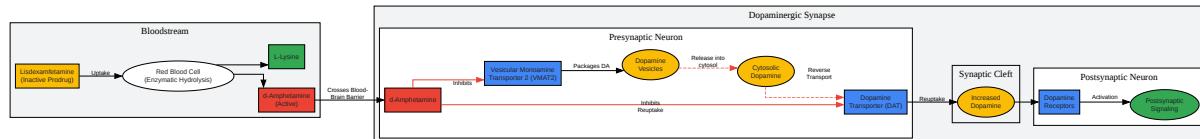
- Acute Toxicity Study:
 - Administer single oral doses of lisdexamfetamine to different groups of rats.
 - Observe animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days.
 - Record body weights and food consumption.

- At the end of the observation period, perform a gross necropsy.
- Repeat-Dose Toxicity Study (e.g., 7-day or 28-day):
 - Administer lisdexamfetamine orally once daily for the specified duration.
 - Conduct daily clinical observations and weekly measurements of body weight and food consumption.
 - At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.
 - Perform a full necropsy, record organ weights, and collect tissues for histopathological examination.

Dosage Data for Toxicity Studies in Rats:

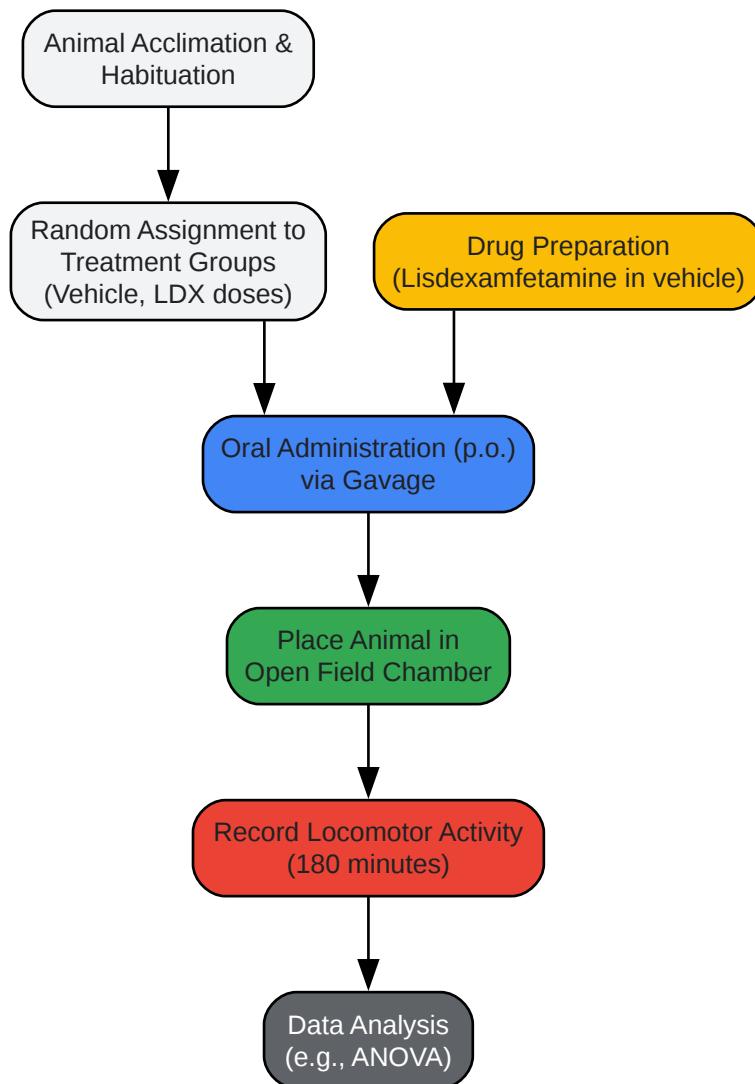
Study Type	Dose (mg/kg/day, p.o.)	Animal Model	Observed Effect
Acute	≥ 60	Sprague-Dawley Rat	Increased motor activity.
Acute	1000	Sprague-Dawley Rat	One death and one euthanasia.
7-Day Repeat-Dose	100, 300	Sprague-Dawley Rat	Increased activity; self-mutilation leading to euthanasia in some animals.
28-Day Repeat-Dose	80	Sprague-Dawley Rat	Signs of self-mutilation and thin body condition.

Visualizations



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Caption: Mechanism of action of lisdexamfetamine.

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Caption: Experimental workflow for locomotor activity assessment.

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